4-Ethyl-3-[2-(2-methylbenzimidazol-1-yl)ethyl]-1H-1,2,4-triazole-5-thione
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Overview
Description
4-Ethyl-3-[2-(2-methylbenzimidazol-1-yl)ethyl]-1H-1,2,4-triazole-5-thione is a heterocyclic compound that contains both benzimidazole and triazole moieties. These structures are known for their significant biological activities, including antimicrobial, antifungal, and anticancer properties . The compound’s unique structure makes it a valuable subject for scientific research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-[2-(2-methylbenzimidazol-1-yl)ethyl]-1H-1,2,4-triazole-5-thione typically involves the following steps:
Formation of Benzimidazole Derivative: The starting material, 2-methylbenzimidazole, is reacted with ethyl bromoacetate to form 2-(2-methylbenzimidazol-1-yl)ethyl acetate.
Formation of Triazole Ring: The intermediate is then treated with hydrazine hydrate to form the corresponding hydrazide. This hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form the triazole ring.
Final Product Formation: The triazole derivative is then alkylated with ethyl iodide to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3-[2-(2-methylbenzimidazol-1-yl)ethyl]-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The benzimidazole and triazole rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted benzimidazole and triazole derivatives.
Scientific Research Applications
4-Ethyl-3-[2-(2-methylbenzimidazol-1-yl)ethyl]-1H-1,2,4-triazole-5-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for potential anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of 4-Ethyl-3-[2-(2-methylbenzimidazol-1-yl)ethyl]-1H-1,2,4-triazole-5-thione involves its interaction with various molecular targets:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits key enzymes involved in bacterial metabolism.
Antifungal Activity: It interferes with the synthesis of ergosterol, an essential component of fungal cell membranes.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-methylbenzimidazole and 2-ethylbenzimidazole share structural similarities and exhibit similar biological activities.
Triazole Derivatives: Compounds like 1,2,4-triazole and 3-amino-1,2,4-triazole also share structural features and biological properties.
Uniqueness
4-Ethyl-3-[2-(2-methylbenzimidazol-1-yl)ethyl]-1H-1,2,4-triazole-5-thione is unique due to the combination of benzimidazole and triazole moieties in a single molecule.
Properties
IUPAC Name |
4-ethyl-3-[2-(2-methylbenzimidazol-1-yl)ethyl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5S/c1-3-18-13(16-17-14(18)20)8-9-19-10(2)15-11-6-4-5-7-12(11)19/h4-7H,3,8-9H2,1-2H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNYOUGJEZBUNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)CCN2C(=NC3=CC=CC=C32)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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